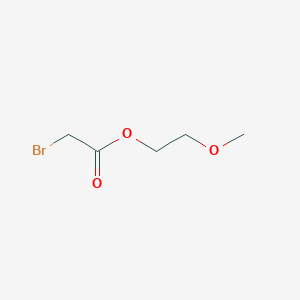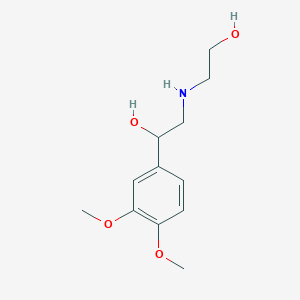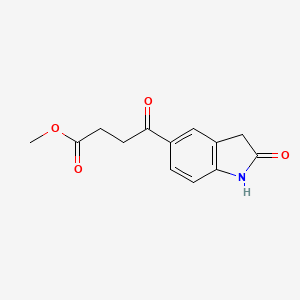
(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine
概要
説明
(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and an appropriate ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-Methyl-3-oxo-6-carboxy-3,4-dihydro-2h-1,4-benzoxazine.
Reduction: Formation of 2-Methyl-3-hydroxy-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine.
Substitution: Formation of various substituted benzoxazines depending on the electrophile used.
科学的研究の応用
(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance resins and coatings.
作用機序
The mechanism of action of (+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:
2-Methyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
6-Hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine:
The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in certain applications compared to its analogs.
特性
IUPAC Name |
6-(hydroxymethyl)-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-10(13)11-8-4-7(5-12)2-3-9(8)14-6/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFWGIUBLTWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B7906231.png)


![4-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B7906243.png)




![3-[Cyclopropyl-(3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7906289.png)



